3-Allyl-6-methyl-1,4-dioxane-2,5-dione

Description

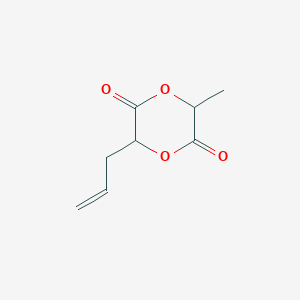

3-Allyl-6-methyl-1,4-dioxane-2,5-dione is a cyclic ester characterized by a 1,4-dioxane-2,5-dione core substituted with an allyl (CH₂CHCH₂) group at the 3-position and a methyl (CH₃) group at the 6-position. These lactide derivatives are pivotal in synthesizing biodegradable polymers like polylactic acid (PLA) . The allyl substituent in the target compound may confer distinct reactivity and material properties compared to methyl-substituted analogs, enabling novel applications in polymer science or medicinal chemistry.

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3-methyl-6-prop-2-enyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C8H10O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h3,5-6H,1,4H2,2H3 |

InChI Key |

MEJWTGVMNYEBMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)CC=C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Procedure

-

- 2-(2-Bromopropanoyloxy)pent-4-enoic acid

- Sodium carbonate (Na₂CO₃)

- Dimethylformamide (DMF)

-

- The reaction is carried out in a 5-liter three-neck round-bottom flask.

- The temperature is maintained at 0°C during the addition of reactants and then raised to 25°C for the reaction to proceed.

-

- A solution of 2-(2-bromopropanoyloxy)pent-4-enoic acid in DMF is added dropwise over five hours to a slurry of sodium carbonate in DMF.

- The mixture is stirred at 25°C for 24 hours.

- The reaction solution is then concentrated to obtain the product.

Spectroscopic Data

The synthesized compound is characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The $${}^{13}$$C NMR spectrum shows peaks corresponding to the carbonyl and allyl groups, while the IR spectrum indicates the presence of carbonyl stretching bands.

Analysis of Spectroscopic Data

The spectroscopic data for this compound provide crucial information about its structure and purity.

NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| 167.52, 166.65, 166.06, 165.30 | Carbonyl groups |

| 130.76, 130.00, 121.01, 119.83 | Allyl group |

| 76.01, 75.12, 72.74, 72.25 | Dioxane ring |

| 36.09, 33.99, 17.59, 15.65 | Methyl and methylene groups |

IR Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1752.40 | Carbonyl stretching |

| 1227.14, 1072.27 | C-O stretching |

Research Findings and Applications

This compound is used in the synthesis of degradable polymers, which have applications in biomedical fields. The allyl group can undergo further reactions to introduce functional groups, enhancing the polymer's properties.

Biomedical Applications

The compound is a precursor for polymers used in drug delivery systems and tissue engineering due to its biocompatibility and degradability.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The allyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

3-Allyl-6-methyl-1,4-dioxane-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-6-methyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets. The allyl and methyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The key difference between 3-allyl-6-methyl-1,4-dioxane-2,5-dione and its analogs lies in the substituents:

- 3,6-Dimethyl-1,4-dioxane-2,5-dione (rac-lactide) : Features two methyl groups, leading to symmetric steric effects and high crystallinity in derived polymers like PLA .

- (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione (L-lactide) : A stereoisomer with defined chirality, critical for producing optically active PLA with tailored mechanical properties .

Table 1: Structural Comparison of 1,4-Dioxane-2,5-dione Derivatives

Physical and Thermal Properties

Data from analogs suggest that substituents significantly influence physical properties:

- Boiling Point : The dimethyl derivative (3,6-dimethyl-1,4-dioxane-2,5-dione) has a boiling point of ~285.5°C . The allyl-substituted compound likely exhibits a higher boiling point due to increased molecular weight and van der Waals interactions.

- Density : The dimethyl analog has a density of 1.186 g/cm³ ; the allyl variant may have a lower density due to the bulky allyl group disrupting packing efficiency.

- Heat Capacity : Experimental data for (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione shows heat capacities ranging from 368.3–438.9 K . The allyl derivative’s heat capacity is expected to differ due to conformational flexibility from the C=C bond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Allyl-6-methyl-1,4-dioxane-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is likely synthesized via cyclocondensation of allyl-substituted precursors (e.g., allyl malonic acid derivatives) with methyl ketones. Key parameters include temperature control (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Optimization can employ factorial design to assess variables like stoichiometry, reaction time, and catalyst loading . Purification often involves recrystallization or column chromatography, with purity validated via HPLC (RDF2050103, RDF2050108) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming allyl and methyl substituents, while IR spectroscopy identifies carbonyl stretches (~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemistry, and powder X-ray diffraction (PXRD) assesses crystallinity. For purity, combine gas chromatography (GC) with flame ionization detection (FID) and dynamic light scattering (DLS) for particle size analysis (RDF2050107) .

Q. How does the reactivity of this compound compare to other 1,4-dione derivatives?

- Methodological Answer : The allyl group enhances susceptibility to nucleophilic attack (e.g., Michael addition) compared to non-allylated diones. Reactivity can be tested under varying pH and nucleophile concentrations (e.g., amines or thiols). Comparative studies should use kinetic assays (UV-Vis monitoring) and density functional theory (DFT) calculations to evaluate electronic effects. Theoretical frameworks guiding reactivity analysis include frontier molecular orbital (FMO) theory .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Use variable-temperature NMR to detect conformational changes. Cross-validate with 2D NMR techniques (COSY, HSQC) and alternative methods like Raman spectroscopy. Statistical tools (e.g., principal component analysis) can differentiate noise from genuine signals. Refer to methodological frameworks for ambiguity resolution in and .

Q. What mechanistic pathways govern the thermal decomposition of this compound, and how can stability be enhanced?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., 200–250°C). Mechanistic insights require pyrolysis-GC/MS to detect volatile byproducts (e.g., CO₂, allyl radicals). Computational studies (ReaxFF MD simulations) model bond cleavage pathways. Stabilization strategies include steric hindrance via substituent modification or encapsulation in mesoporous matrices (RDF2050106) .

Q. How can enantioselective synthesis of this dione be achieved, and what catalysts are most effective?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization. Screen catalysts using high-throughput experimentation (HTE) and analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Optimize solvent polarity and temperature to favor kinetic resolution. Reference RDF2050104 for separation techniques .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Use design of experiments (DoE) to identify critical process parameters (CPPs) and quality-by-design (QbD) principles for robustness. Statistical process control (SPC) charts track variability, and multivariate analysis (e.g., PLS regression) correlates raw material attributes with product quality (RDF2050108) .

Q. How does the compound interact with biological macromolecules, and what computational tools predict its bioactivity?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) to simulate binding with enzymes (e.g., hydrolases). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pharmacophore modeling identifies key interaction sites, while molecular dynamics (MD) simulations assess binding stability. Pair with in vitro assays (e.g., enzyme inhibition) for correlation ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.